molecular formula C24H20F3N3O2 B392965 2-amino-4-(4-methoxyphenyl)-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

2-amino-4-(4-methoxyphenyl)-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B392965
M. Wt: 439.4g/mol
InChI Key: ZTFBYIVRPSOSOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-4-(4-methoxyphenyl)-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound with a unique structure that includes a quinoline core, a methoxyphenyl group, and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(4-methoxyphenyl)-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of appropriate aniline derivatives with aldehydes, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, such as acids or bases, and solvents like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(4-methoxyphenyl)-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional ketone or carboxylic acid groups, while reduction can produce amine derivatives .

Scientific Research Applications

2-amino-4-(4-methoxyphenyl)-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-4-(4-methoxyphenyl)-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. For instance, it may inhibit certain enzymes involved in disease progression or bind to receptors to alter cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-amino-4-(4-methoxyphenyl)-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile lies in its combination of functional groups and structural features. The presence of both methoxyphenyl and trifluoromethylphenyl groups, along with the quinoline core, provides a distinct set of chemical and biological properties that differentiate it from similar compounds .

Properties

Molecular Formula

C24H20F3N3O2

Molecular Weight

439.4g/mol

IUPAC Name

2-amino-4-(4-methoxyphenyl)-5-oxo-1-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C24H20F3N3O2/c1-32-15-11-9-14(10-12-15)21-16(13-28)23(29)30(19-7-4-8-20(31)22(19)21)18-6-3-2-5-17(18)24(25,26)27/h2-3,5-6,9-12,21H,4,7-8,29H2,1H3

InChI Key

ZTFBYIVRPSOSOH-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2C(=C(N(C3=C2C(=O)CCC3)C4=CC=CC=C4C(F)(F)F)N)C#N

Canonical SMILES

COC1=CC=C(C=C1)C2C(=C(N(C3=C2C(=O)CCC3)C4=CC=CC=C4C(F)(F)F)N)C#N

Origin of Product

United States

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